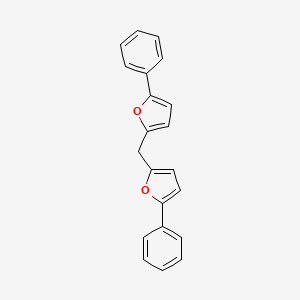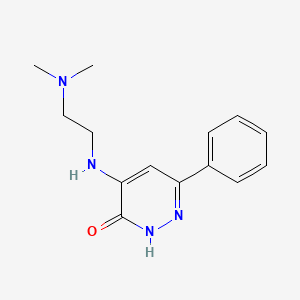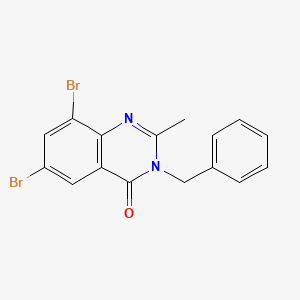![molecular formula C11H8ClNO5S B12915122 2-[(4-Chlorobenzene-1-sulfonyl)methyl]-5-nitrofuran CAS No. 61266-27-1](/img/structure/B12915122.png)
2-[(4-Chlorobenzene-1-sulfonyl)methyl]-5-nitrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((4-Chlorophenyl)sulfonyl)methyl)-5-nitrofuran is an organic compound that features a furan ring substituted with a nitro group and a sulfonylmethyl group attached to a chlorophenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-Chlorophenyl)sulfonyl)methyl)-5-nitrofuran typically involves the reaction of 5-nitrofuran-2-carbaldehyde with 4-chlorobenzenesulfonylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(((4-Chlorophenyl)sulfonyl)methyl)-5-nitrofuran can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonylmethyl group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products Formed
Reduction: 2-(((4-Chlorophenyl)sulfonyl)methyl)-5-aminofuran.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: Biaryl derivatives when coupled with boronic acids.
Aplicaciones Científicas De Investigación
2-(((4-Chlorophenyl)sulfonyl)methyl)-5-nitrofuran has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe to study enzyme mechanisms and interactions due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of 2-(((4-Chlorophenyl)sulfonyl)methyl)-5-nitrofuran involves its interaction with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to antimicrobial or anticancer effects. The sulfonylmethyl group can also form covalent bonds with nucleophilic sites in enzymes, inhibiting their activity.
Comparación Con Compuestos Similares
Similar Compounds
4-(((4-Chlorophenyl)sulfonyl)methyl)-2-nitrobenzene: Similar structure but with a benzene ring instead of a furan ring.
2-(((4-Bromophenyl)sulfonyl)methyl)-5-nitrofuran: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
2-(((4-Chlorophenyl)sulfonyl)methyl)-5-nitrofuran is unique due to the combination of its furan ring and the specific positioning of the nitro and sulfonylmethyl groups. This unique structure imparts specific electronic and steric properties that influence its reactivity and interactions with biological targets.
Propiedades
Número CAS |
61266-27-1 |
|---|---|
Fórmula molecular |
C11H8ClNO5S |
Peso molecular |
301.70 g/mol |
Nombre IUPAC |
2-[(4-chlorophenyl)sulfonylmethyl]-5-nitrofuran |
InChI |
InChI=1S/C11H8ClNO5S/c12-8-1-4-10(5-2-8)19(16,17)7-9-3-6-11(18-9)13(14)15/h1-6H,7H2 |
Clave InChI |
JZCRSXFJFIZPNI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1S(=O)(=O)CC2=CC=C(O2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


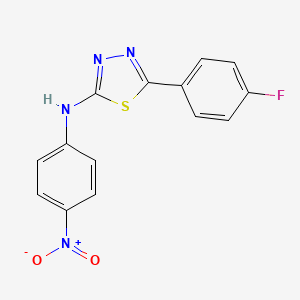

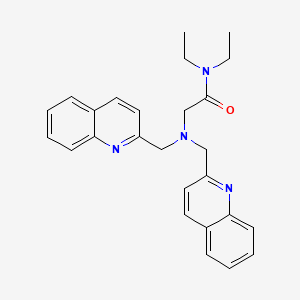
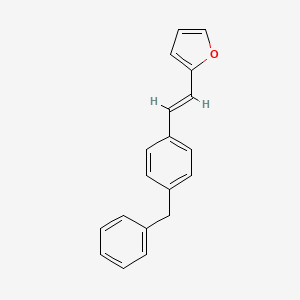
![4-[(2,5-Dichlorophenyl)methyl]piperidin-4-amine](/img/structure/B12915085.png)
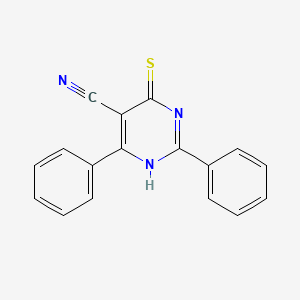
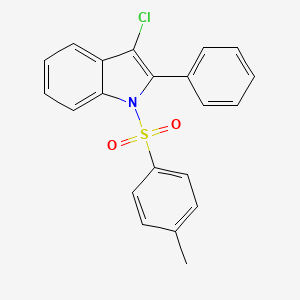
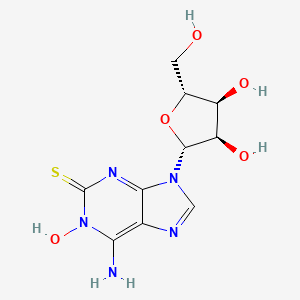
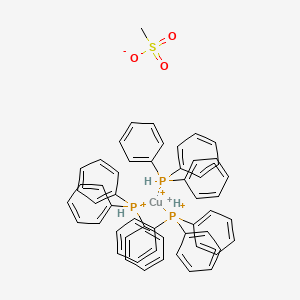
![Ethyl 2-aminocyclohepta[b]pyrrole-3-carboxylate](/img/structure/B12915107.png)
![4H-Pyrazolo[3,4-d]pyrimidin-4-one, 2,7-dihydro-2,7-dimethyl-](/img/structure/B12915111.png)
